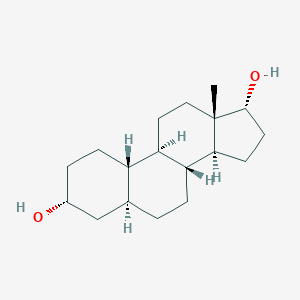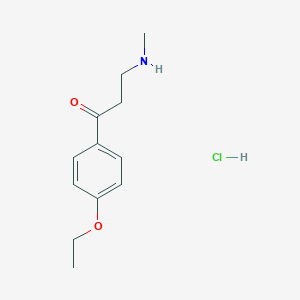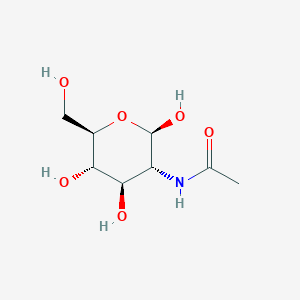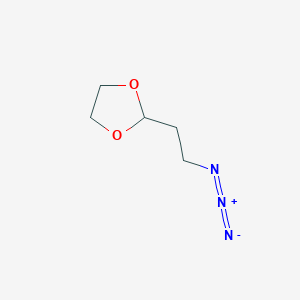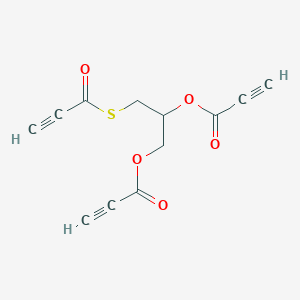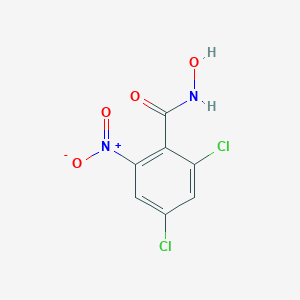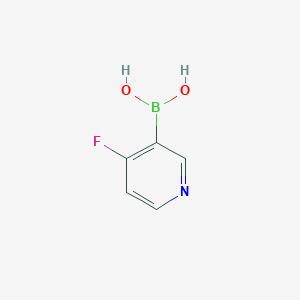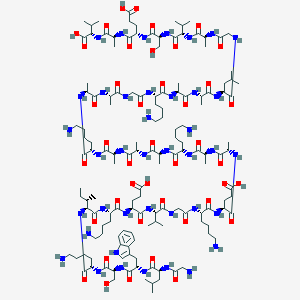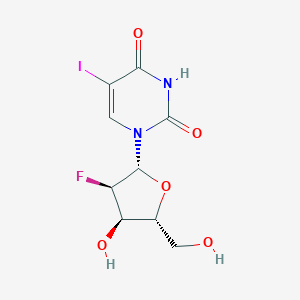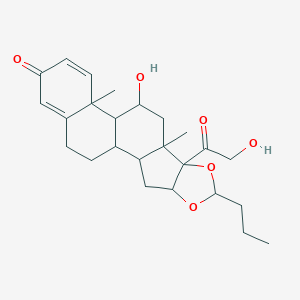
Dexbudesonide
Overview
Description
Budesonide is a glucocorticoid steroid medication primarily used to treat inflammatory conditions such as asthma, chronic obstructive pulmonary disease (COPD), Crohn’s disease, and ulcerative colitis . It is available in various forms, including inhalers, nasal sprays, pills, and rectal forms . Budesonide works by reducing inflammation in the body, making it a crucial medication for managing chronic inflammatory diseases .
Mechanism of Action
Target of Action
Dexbudesonide, also known as R-Budesonide, is a glucocorticoid . Its primary targets are the glucocorticoid receptors located in the cytoplasm of a variety of cells. These receptors play a crucial role in the regulation of gene transcription, leading to changes in the synthesis of various proteins .
Mode of Action
This compound exerts its effects by binding to the glucocorticoid receptors. This binding results in changes in gene expression that lead to multiple downstream effects over hours to days . The short-term effects of corticosteroids like this compound include decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation .
Biochemical Pathways
This compound affects several biochemical pathways. It controls the rate of protein synthesis, depresses the migration of polymorphonuclear leukocytes and fibroblasts, reverses capillary permeability, and stabilizes lysosomes at the cellular level to prevent or control inflammation . It is also known to have potent glucocorticoid activity and weak mineralocorticoid activity .
Pharmacokinetics
After oral inhalation, this compound undergoes an extensive degree (>90%) of biotransformation to metabolites of low corticosteroid activity on the first passage through the liver . No unchanged this compound has been found in urine, and the activity of the two major metabolites, 6β-hydroxy-budesonide and 16α-hydroxy-prednisolone, is less than 1% of the parent compound .
Result of Action
The molecular and cellular effects of this compound’s action are primarily anti-inflammatory. By inhibiting the activity of multiple immune-inflammatory and structural cells involved in the pathobiology of diseases like asthma, this compound can effectively control symptoms and improve patient outcomes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the drug is designed to have a high ratio between local and systemic effects . Furthermore, it is extensively metabolized and no unchanged this compound has been found in urine, suggesting that environmental exposure of this compound resulting from patient use is expected to be negligible .
Preparation Methods
Synthetic Routes and Reaction Conditions
Budesonide is synthesized through a series of chemical reactions starting from prednisolone . The synthesis involves several key steps:
Esterification Reaction: Prednisolone is reacted with acetic anhydride in the presence of a catalyst to form an ester.
Degreasing Reaction: The ester undergoes a degreasing reaction in the presence of an alkali or alkali metal salt.
Oxidizing Reaction: The product is then oxidized using potassium permanganate in an acidic environment.
Ester Exchange Reaction: An ester exchange reaction is carried out with alcohol in an alkaline environment.
Condensation Reaction: Finally, the product undergoes a condensation reaction with n-butanal to form budesonide.
Industrial Production Methods
Industrial production of budesonide often employs a continuous flow process to optimize yield and reduce costs . This method involves controlling various parameters such as flow rate, temperature, residence time, and solution volumes to achieve the desired molar ratio of budesonide epimers . The continuous flow process is advantageous as it can be readily scaled up for industrial production .
Chemical Reactions Analysis
Budesonide undergoes several types of chemical reactions, including:
Oxidation: Budesonide can be oxidized under specific conditions to form various oxidation products.
Substitution: Budesonide can participate in substitution reactions, particularly involving its hydroxyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as silver amalgam film electrodes . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Budesonide has a wide range of scientific research applications:
Comparison with Similar Compounds
Budesonide is often compared with other glucocorticoids such as beclomethasone dipropionate and fluticasone propionate . While all these compounds are used to treat inflammatory conditions, budesonide has a higher water solubility, leading to faster systemic uptake and shorter plasma peaks . This property makes budesonide suitable for rapid relief of symptoms with minimal systemic side effects .
Similar Compounds
Beclomethasone Dipropionate: Another inhaled corticosteroid used for asthma and allergic rhinitis.
Fluticasone Propionate: A potent glucocorticoid used in the treatment of asthma and COPD.
Mometasone Furoate: Used for similar indications as budesonide, including asthma and allergic rhinitis.
Budesonide’s unique pharmacokinetic profile and reversible esterification property distinguish it from these similar compounds, providing a balance between efficacy and safety .
Properties
CAS No. |
51372-29-3 |
|---|---|
Molecular Formula |
C25H34O6 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
(8S,9S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C25H34O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h8-10,16-18,20-22,26,28H,4-7,11-13H2,1-3H3/t16?,17?,18?,20?,21?,22?,23-,24-,25+/m0/s1 |
InChI Key |
VOVIALXJUBGFJZ-PNYLKFOFSA-N |
SMILES |
CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C |
Isomeric SMILES |
CCCC1OC2CC3C4CCC5=CC(=O)C=C[C@@]5(C4C(C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C |
Canonical SMILES |
CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C |
Color/Form |
Crystals |
melting_point |
221-232 °C (decomposes) |
Key on ui other cas no. |
51372-29-3 51333-22-3 |
physical_description |
Solid |
Pictograms |
Irritant; Health Hazard |
shelf_life |
Chemical stability: Stable under recommended storage conditions. |
solubility |
Practically insoluble in water Freely soluble in chloroform; sparingly soluble in ethanol, alcohol; practically insoluble in heptane |
Synonyms |
(11β,16α)-16,17-[(1R)-Butylidenebis(oxy)]-11,21-dihydroxypregna-1,4-diene-3,20-dione; Dexbudesonide; Budesonide Epimer B (USP) |
vapor_pressure |
8.81X10-15 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes R-Budesonide more desirable than the racemic mixture in pharmaceutical applications?
A1: R-Budesonide, also known as Dexamethasone, exhibits a higher affinity for the glucocorticoid receptor compared to its S-enantiomer. This enhanced binding affinity translates to superior pharmacological activity. Utilizing the pure R-enantiomer allows for lower doses and potentially fewer side effects compared to using the racemic mixture of budesonide.
Q2: What is the mechanism of action of R-Budesonide at the molecular level?
A2: R-Budesonide exerts its anti-inflammatory effects by binding to the glucocorticoid receptor in the cytoplasm. This binding event triggers a cascade, leading to the inhibition of inflammatory transcription factors like NF-κB. Consequently, the production of pro-inflammatory cytokines is suppressed, effectively controlling inflammation. [Not directly addressed in the provided papers]
Q3: Are there specific analytical techniques used to differentiate and quantify R-Budesonide from its S-enantiomer?
A3: Yes, researchers utilize techniques like preparative High-Performance Liquid Chromatography (HPLC) to separate the R and S enantiomers of budesonide. This separation is crucial for obtaining pure R-Budesonide and studying its specific properties. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy plays a vital role in distinguishing and characterizing the two enantiomers based on their unique spectral signatures.
Q4: What are the potential advantages of formulating R-Budesonide as a foaming agent?
A4: Formulating R-Budesonide with a foaming agent, as described in one of the studies, presents a novel approach for drug delivery. This specific formulation, containing 0.05-0.2% (w/w) R-Budesonide, exhibits a volumetric expansion ratio of 25-50. This foaming action may enhance the drug's distribution within the lungs, potentially improving its efficacy in treating respiratory conditions.
Q5: Are there any ongoing studies evaluating the long-term safety and efficacy of R-Budesonide?
A5: While the provided abstracts don't delve into specific clinical trials, one study mentions a post-marketing clinical experience investigation for Symbicort® Turbuhaler®, a combination drug containing budesonide and formoterol. This investigation aims to assess the long-term safety and efficacy of this combination therapy in individuals with Chronic Obstructive Pulmonary Disease (COPD). Further research and clinical trials are crucial to fully elucidate the long-term effects and safety profile of R-Budesonide.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



